N-(ADAMANTAN-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Description
N-(ADAMANTAN-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Properties
IUPAC Name |
N-(2-adamantyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-8-2-13(17-19-8)15(18)16-14-11-4-9-3-10(6-11)7-12(14)5-9/h2,9-12,14H,3-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCQOFHXKUVHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the oxazole and carboxamide functionalities. One common method involves the reaction of 2-adamantanone with an appropriate amine and a carboxylic acid derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different substituents, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted adamantane derivatives .
Scientific Research Applications
N-(ADAMANTAN-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its stability and unique structure, which may impart desirable pharmacokinetic properties.
Materials Science: Its rigid structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism by which N-(ADAMANTAN-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features . The adamantane moiety may enhance binding affinity and specificity, while the oxazole and carboxamide groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
1-Adamantanamine: Known for its antiviral properties.
2-Adamantanone: Used in the synthesis of various organic compounds.
N-(Adamantan-2-yl)-N’-ethylguanidine: Studied for its potential therapeutic applications.
Uniqueness
N-(ADAMANTAN-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of both the oxazole and carboxamide functionalities, which are not commonly found together in other adamantane derivatives . This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
